molecular formula C17H23N5O3 B12175191 Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate

Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate

Cat. No.: B12175191
M. Wt: 345.4 g/mol
InChI Key: DZMLJKCOAANQQM-UHFFFAOYSA-N
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Description

Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate is a complex organic compound that features a triazolo-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation . This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other green chemistry approaches are likely to be explored for large-scale production due to their efficiency and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazolo-pyridine moiety is known to act as an inverse agonist for RORγt and inhibitors for enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these enzymes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate is unique due to its specific combination of a triazolo-pyridine moiety with a piperazine ring

Properties

Molecular Formula

C17H23N5O3

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H23N5O3/c1-2-25-17(24)21-12-10-20(11-13-21)16(23)8-5-7-15-19-18-14-6-3-4-9-22(14)15/h3-4,6,9H,2,5,7-8,10-13H2,1H3

InChI Key

DZMLJKCOAANQQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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